Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Description
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate is a fluorinated organic compound with the molecular formula C9H8F3NO2. This compound is characterized by the presence of a pyridine ring substituted with fluorine atoms and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWORDDMSCLNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and reduced or oxidized forms of the original compound .
Scientific Research Applications
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated pyridine ring. The electron-withdrawing effect of the fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-fluoropyridin-2-yl)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Fluorinated quinolines
Uniqueness
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate is unique due to the presence of both difluoro and fluoropyridinyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Biological Activity
Ethyl 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate is a fluorinated compound with notable biological activities, particularly in cancer research and drug development. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 219.16 g/mol. The compound features a pyridine ring substituted with fluorine atoms and an ethyl ester group, which significantly influences its chemical reactivity and biological interactions.
Key Characteristics:
- Molecular Formula:
- Molecular Weight: 219.16 g/mol
- CAS Number: 1361310-74-8
- Chemical Structure: Chemical Structure
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions to facilitate esterification.
Synthetic Route:
- Reactants: 5-fluoropyridine-2-carboxylic acid and ethyl difluoroacetate.
- Catalyst: Potassium carbonate.
- Conditions: Reflux in an organic solvent.
This compound exhibits significant biological activity through its interaction with various molecular targets. The presence of fluorine enhances binding affinities to enzymes and receptors, modulating critical biological pathways.
Biological Mechanisms:
- Inhibition of Cancer Cell Proliferation: Studies have shown that this compound inhibits the proliferation and migration of non-small cell lung cancer (NSCLC) cell lines by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. This inhibition leads to cell cycle arrest and apoptosis in vitro and prevents tumor growth in vivo .
| Biological Activity | Effect |
|---|---|
| Proliferation Inhibition | Significant reduction in NSCLC cell growth |
| Migration Inhibition | Decreased migratory capacity of cancer cells |
| Apoptosis Induction | Increased rates of programmed cell death |
Case Studies
-
Cancer Research:
- A study demonstrated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of lung cancer. The compound was shown to significantly inhibit tumor growth by inducing apoptosis through the modulation of key signaling pathways .
- Enzyme Interaction Studies:
Applications
This compound has diverse applications across various fields:
Research Applications:
- Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
- Biology: Investigated for potential applications as a radiolabeling agent in imaging studies.
Medical Applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
